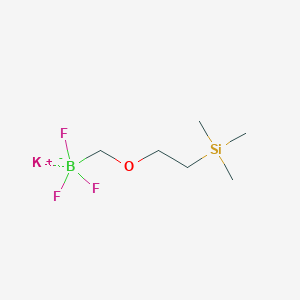

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(2-trimethylsilylethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BF3OSi.K/c1-12(2,3)5-4-11-6-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFAQXNICJQMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC[Si](C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BF3KOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647870 | |

| Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027642-28-9 | |

| Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Potassium (2-trimethylsilyl)-ethoxymethyl Trifluoroborate: A Stable Synthon for Advanced Suzuki-Miyaura Cross-Coupling Reactions

Introduction: Navigating the Challenges of Alkyl Group Introduction in Drug Discovery

In the landscape of modern drug discovery and development, the precise installation of functionalized alkyl groups onto complex molecular scaffolds is a paramount challenge. Traditional organometallic reagents, while powerful, often suffer from instability, air and moisture sensitivity, and limited functional group tolerance, complicating their use in late-stage functionalization. The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for carbon-carbon bond formation, largely due to the stability and functional group compatibility of organoboron reagents.[1]

Within the diverse family of organoboron compounds, potassium organotrifluoroborates have garnered significant attention as exceptionally stable and easy-to-handle crystalline solids.[2][3] Their tetracoordinate nature renders the carbon-boron bond inert to a wide range of reaction conditions, yet they can be readily activated for cross-coupling. This guide focuses on a particularly valuable member of this class: Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate . This reagent serves as a stable and effective precursor for the introduction of a protected hydroxymethyl group, a common structural motif in biologically active molecules. We will delve into its synthesis, reactivity, and application, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this reagent in their synthetic endeavors.

Chemical and Physical Properties

A foundational understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 1027642-28-9 | |

| Molecular Formula | C6H15BF3KOSi | [4] |

| Molecular Weight | 238.17 g/mol | [4] |

| Appearance | Solid | - |

| Purity | Typically ≥95% | - |

| Storage | Ambient Temperature | - |

Safety Information: this compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[4]

Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The most practical and scalable synthesis of the title compound follows the general procedure for potassium alkoxymethyltrifluoroborates developed by Molander and Canturk.[5] This method relies on the nucleophilic substitution of potassium bromomethyltrifluoroborate with the corresponding alkoxide.

Conceptual Workflow of Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of potassium alkoxymethyltrifluoroborates.[2][5]

Materials:

-

2-(Trimethylsilyl)ethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Potassium bromomethyltrifluoroborate

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (3 equivalents relative to potassium bromomethyltrifluoroborate) to the stirred THF.

-

Slowly add 2-(trimethylsilyl)ethanol (3 equivalents) to the suspension.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

-

SN2 Reaction: Add potassium bromomethyltrifluoroborate (1 equivalent) to the freshly prepared alkoxide solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by a suitable method (e.g., 19F NMR) to confirm the consumption of the starting material.

-

Workup and Isolation: Upon completion, the reaction mixture will be a slurry. The low solubility of the product in many organic solvents makes purification challenging.[2] Continuous Soxhlet extraction is the recommended method for isolation.

-

Concentrate the reaction mixture under reduced pressure.

-

Transfer the resulting solid to a cellulose thimble and perform a continuous Soxhlet extraction with a suitable solvent (e.g., acetone or acetonitrile) to separate the product from inorganic byproducts.

-

Concentrate the extract to afford this compound as a solid.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] It effectively transfers a CH2O-SEM moiety to aryl and heteroaryl halides or triflates. This two-carbon extended, protected hydroxymethyl group is a valuable building block in medicinal chemistry.

The Strategic Advantage: A Dissonant Umpolung Approach

This reagent enables a dissonant synthetic disconnection.[2][5] Traditional ether synthesis relies on the reaction of an alkoxide nucleophile with a carbon electrophile. In contrast, this trifluoroborate acts as a nucleophilic alkoxymethylating agent, providing a non-traditional and powerful approach to constructing aryl- and heteroaryl-CH2O-R linkages.

Mechanism of the Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involving organotrifluoroborates proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium organotrifluoroborate.

A key step is the initial hydrolysis of the trifluoroborate salt to the corresponding boronic acid in the presence of a base, which is the active species in the transmetalation step.

Optimized Protocol for Cross-Coupling with Aryl Chlorides

The following protocol is based on the optimized conditions reported by Molander and Canturk for the cross-coupling of potassium alkoxymethyltrifluoroborates with aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides.[2][3]

Materials:

-

Aryl or heteroaryl chloride

-

This compound (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (3 mol %)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (6 mol %)

-

Cesium carbonate (Cs2CO3) (2-3 equivalents)

-

1,4-Dioxane and Water (10:1 v/v)

Procedure:

-

To a reaction vessel, add the aryl chloride, this compound, and cesium carbonate.

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 and RuPhos in the dioxane/water solvent mixture.

-

Add the catalyst solution to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Yields:

| Aryl Chloride | Product | Yield (%) |

| 4-Chlorobenzonitrile | 4-((2-(trimethylsilyl)ethoxy)methyl)benzonitrile | 76 |

| 2-Chloroquinoline | 2-((2-(trimethylsilyl)ethoxy)methyl)quinoline | 85 |

| 4-Chloroanisole | 1-methoxy-4-((2-(trimethylsilyl)ethoxy)methyl)benzene | 92 |

| (Data adapted from analogous alkoxymethyltrifluoroborate couplings)[2] |

Deprotection of the SEM Group: Unveiling the Hydroxymethyl Moiety

After successful cross-coupling, the (2-trimethylsilyl)ethoxymethyl (SEM) group can be removed to reveal the desired hydroxymethyl functionality. The choice of deprotection strategy is crucial, especially in the context of complex molecules with multiple sensitive functional groups.

Fluoride-Mediated Deprotection

The most common method for SEM group removal involves treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[6] The high affinity of fluoride for silicon drives the reaction.

Caption: Mechanism of fluoride-mediated SEM deprotection.

Protocol:

-

Dissolve the SEM-protected compound in an anhydrous solvent like THF.

-

Add a solution of TBAF (1 M in THF, typically 1.5-3 equivalents).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Purify the product by standard methods.

Acid-Catalyzed Deprotection

In some cases, acidic conditions can be employed for SEM deprotection.[7] This method is often used when fluoride-sensitive groups are present in the molecule.

Protocol:

-

Dissolve the SEM-protected compound in a suitable solvent (e.g., dichloromethane or methanol).

-

Add a strong acid such as trifluoroacetic acid (TFA).[7]

-

Stir the reaction at room temperature.

-

Often, a two-step procedure involving initial treatment with acid followed by a basic workup is necessary to ensure complete conversion and avoid side reactions with the released formaldehyde.[7]

Conclusion and Future Outlook

This compound stands out as a highly valuable reagent for modern organic synthesis. Its bench-stable nature, ease of preparation, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal choice for introducing a protected hydroxymethyl group into complex, value-added molecules. The ability to perform this transformation on readily available and often cheaper aryl chlorides further enhances its utility. For researchers in drug discovery and process development, mastering the use of such reagents provides a significant strategic advantage, enabling more efficient and flexible synthetic routes to novel therapeutic agents. The continued development of specialized organotrifluoroborates will undoubtedly continue to push the boundaries of what is possible in chemical synthesis.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–826. [Link]

-

Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic Letters, 10(11), 2135–2138. [Link]

-

Karlsson, J., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(3), 474. [Link]

-

PubChem. (n.d.). Potassium [(2-trimethylsilyl)ethoxymethyl]trifluoroborate. Retrieved from [Link]

-

Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides. The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS OXIDATION TO 1-NAPHTHOL. Organic Syntheses, 88, 291. [Link]

-

Molander, G. A., & Beaumard, F. (2011). Suzuki–Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(20), 8343–8349. [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed. [Link]

-

Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]

-

Reddy, V. P., & Wise, D. S. (2005). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 971-974. [Link]

-

Shiro, T., Schuhmacher, A., Jackl, M. K., & Bode, J. W. (2018). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science, 9(22), 5191–5196. [Link]

-

Bode, J. W. (2019). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 76(12), 4983-4989. [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]

-

Denmark, S. E., & Smith, R. C. (2009). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 86, 274. [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Aldrichimica Acta, 45(1), 3-15. [Link]

-

Reddit. (2022, January 10). Why isn't SEM used more in carbohydrate chemistry. r/Chempros. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium [(2-trimethylsilyl)ethoxymethyl]trifluoroborate | C6H15BF3KOSi | CID 24900135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]

Synthesis and preparation of Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate.

An In-Depth Technical Guide to the Synthesis and Preparation of Potassium (2-trimethylsilyl)-ethoxymethyl Trifluoroborate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of robust, versatile, and operationally simple reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners, particularly in palladium-catalyzed cross-coupling reactions.[1][2][3] Among these, this compound, hereafter referred to as K-SEM-BF3, represents a uniquely functionalized building block. Its structure combines the stability and reactivity of the trifluoroborate moiety with the synthetic versatility inherent in the (2-trimethylsilyl)ethoxymethyl (SEM) group.

Unlike their boronic acid and ester counterparts, which are often plagued by issues of instability, difficult purification, and uncertain stoichiometry, organotrifluoroborate salts are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[3][4][5][6] This stability is not a marker of inertness but rather a form of "protected reactivity," which can be unmasked under specific reaction conditions, offering chemists a reliable and precise tool for constructing complex molecular architectures.[5] This guide provides a comprehensive overview of the synthesis of K-SEM-BF3, grounded in established principles of organoboron chemistry, and offers a detailed, field-proven protocol for its preparation.

Compound Identifiers:

-

Chemical Name: Potassium trifluoro(2-trimethylsilylethoxymethyl)boranuide[7]

-

Molecular Formula: C6H15BF3KOSi[7]

-

Molecular Weight: 238.17 g/mol [7]

Part 1: Foundational Principles of Synthesis

The preparation of potassium organotrifluoroborates is conceptually straightforward, relying on the conversion of a trivalent organoboron species into a tetracoordinate borate salt. The most common and efficient method involves the treatment of an organoboronic acid or its ester derivative with potassium hydrogen difluoride (KHF2).[1][4][9]

The causality for this transformation is rooted in the high fluoride affinity of boron. KHF2 serves as a potent and convenient source of fluoride ions in an acidic medium, which facilitates the displacement of hydroxyl or alkoxy groups on the boron atom to form the highly stable trifluoroborate anion [R-BF3]⁻.[9]

The synthesis of K-SEM-BF3 follows a logical two-stage sequence:

-

Formation of an Organometallic Intermediate: Generation of a nucleophilic carbon species from a suitable SEM-containing precursor.

-

Borylation and Fluorination: Trapping of the organometallic species with a boron electrophile, followed by in-situ or subsequent conversion to the final potassium trifluoroborate salt.

This approach avoids the isolation of potentially unstable boronic acid intermediates, streamlining the process into a one-pot or sequential one-pot procedure.[9]

Visualizing the Synthetic Strategy

Caption: Overall Synthetic Workflow for K-SEM-BF3.

Part 2: Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions must be taken.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. | Notes |

| (2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl) | 76513-69-4 | 166.72 | 1.0 | Moisture sensitive. |

| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 | Activate before use. |

| Iodine | 7553-56-2 | 253.81 | catalytic | For Grignard initiation. |

| Triisopropyl Borate | 5419-55-6 | 188.08 | 1.2 | Moisture sensitive. |

| Potassium Hydrogen Difluoride (KHF2) | 7789-29-9 | 78.10 | 3.0-4.0 | Corrosive and toxic.[6] |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | Solvent. |

| Diethyl Ether (Et2O) | 60-29-7 | 74.12 | - | Solvent for extraction. |

| Saturated aq. NH4Cl | N/A | - | - | For quenching. |

| Saturated aq. NaCl (Brine) | N/A | - | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | Drying agent. |

Step-by-Step Methodology

Stage 1: Preparation of the SEM-Grignard Reagent

-

Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a nitrogen atmosphere, equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Grignard Initiation: Charge the flask with magnesium turnings (1.2 eq.) and a single crystal of iodine. Gently warm the flask with a heat gun under a nitrogen flow until violet iodine vapors are observed. This step is crucial for activating the magnesium surface.

-

Reagent Addition: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) (1.0 eq.) in anhydrous THF.

-

Grignard Formation: Add a small portion of the SEM-Cl solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and gentle refluxing begins. Once initiated, add the remaining SEM-Cl solution dropwise at a rate that maintains a gentle reflux. The causality here is to control the exothermic reaction to prevent dimerization of the Grignard reagent. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Stage 2: Borylation and Conversion to Potassium Trifluoroborate

-

Borylation: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent multiple additions of the Grignard reagent to the boron center. Add a solution of triisopropyl borate (1.2 eq.) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at -78 °C during the addition.

-

Warm-up and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extraction of Boronic Acid Intermediate: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

-

Fluorination: Filter off the drying agent and concentrate the organic solution under reduced pressure. Crucially, do not attempt to purify the intermediate boronic acid, as it is prone to dehydration to form boroxines. [4] Redissolve the crude residue in methanol.

-

Salt Formation: In a separate flask, prepare a solution of potassium hydrogen difluoride (KHF2) (3.0-4.0 eq.) in water. Cool the methanol solution of the crude boronic acid to 0-5 °C in an ice bath and add the aqueous KHF2 solution in portions.[6] A thick white precipitate of the potassium trifluoroborate salt should form.

-

Isolation and Purification: Stir the resulting slurry at room temperature for 1-2 hours. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and cold diethyl ether to remove impurities. Dry the white solid under high vacuum to afford the final product, this compound.

Visualizing the Reaction Mechanism

Caption: Simplified Reaction Mechanism.

Part 3: Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

-

Appearance: The product should be a white, crystalline solid.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the trimethylsilyl (TMS) group (a sharp singlet around 0 ppm), and the two methylene groups of the ethoxymethyl chain.

-

¹³C NMR: Confirms the carbon framework.

-

¹⁹F NMR: A key diagnostic tool. Should show a signal characteristic of a trifluoroborate anion, often a broad quartet due to coupling with the ¹¹B nucleus.

-

¹¹B NMR: Should show a signal consistent with a tetracoordinate boron atom.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the trifluoroborate anion [C6H15BF3OSi]⁻.

-

Solubility: The potassium salt is typically soluble in polar solvents like methanol and water, and sparingly soluble in less polar organic solvents.

Part 4: Safety, Handling, and Storage

Hazard Identification:

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Potassium Hydrogen Difluoride (KHF2): Highly toxic and corrosive. Contact with skin or eyes can cause severe burns. In the presence of water or acid, it can release highly toxic hydrogen fluoride (HF) gas.[6] Handle with extreme caution in a fume hood using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a lab coat.

-

Grignard Reagents: Highly reactive, flammable, and moisture-sensitive.

-

Anhydrous Solvents: Flammable.

Handling and Storage:

-

The final product is air- and moisture-stable and can be stored at ambient temperature.[4][8]

-

All manipulations involving KHF2 and Grignard reagents must be performed in a well-ventilated fume hood.

-

Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a valuable and stable building block for organic synthesis. By understanding the underlying principles of organoboron chemistry and adhering to a carefully controlled experimental protocol, researchers can reliably prepare this reagent in high purity. Its superior stability and handling characteristics compared to traditional organoboron compounds make it an attractive choice for applications in drug discovery and materials science, where consistency and reliability are paramount.[2]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24900135, Potassium [(2-trimethylsilyl)ethoxymethyl]trifluoroborate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Potassium-(2-trimethylsilyl_ethoxymethyl-trifluoroborate]([Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Retrieved from [Link]

-

Wikipedia contributors. (2023). Organotrifluoroborate. Wikipedia. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. NIH Public Access. Retrieved from [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

-

Organic Syntheses. (2011). One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses, 90, 261. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of potassium trifluoroborates. Retrieved from [Link]

-

Dreher, S. D., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. Retrieved from [Link]

-

Organic Syntheses. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 9. Retrieved from [Link]

Sources

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Potassium [(2-trimethylsilyl)ethoxymethyl]trifluoroborate | C6H15BF3KOSi | CID 24900135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potassium {[2-(trimethylsilyl)ethoxy]methyl}trifluoroborate | 1027642-28-9 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Potassium (2-trimethylsilyl)-ethoxymethyl Trifluoroborate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate, often abbreviated as SEM-TFB, is a versatile and highly stable organoboron reagent that has gained significant traction in modern organic synthesis. As a member of the extensive family of potassium organotrifluoroborates, it serves as a robust and convenient precursor for the corresponding boronic acid in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. Its unique structural features, combining the stability of the trifluoroborate moiety with the latent reactivity of the C-B bond and the presence of the 2-(trimethylsilyl)ethoxymethyl (SEM) group, make it a valuable tool for the introduction of the protected hydroxymethyl group into complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications in synthetic chemistry, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a white, crystalline solid that is generally stable to air and moisture, a characteristic feature of potassium organotrifluoroborates that makes them advantageous over their more sensitive boronic acid counterparts.[1][2]

| Property | Value | Source |

| Chemical Formula | C₆H₁₅BF₃KOSi | |

| Molecular Weight | 238.17 g/mol | |

| Physical Form | Solid | [3] |

| CAS Number | 1027642-28-9 | [3] |

| IUPAC Name | potassium trifluoro(2-trimethylsilylethoxymethyl)boranuide | |

| InChI Key | DJFAQXNICJQMDJ-UHFFFAOYSA-N | [3] |

| Storage | Ambient Temperature | [3] |

| Solubility | Poor solubility in many organic solvents, but soluble in polar solvents like methanol and acetone. | [4] |

Synthesis

The synthesis of potassium alkoxymethyltrifluoroborates, including the SEM-protected variant, has been elegantly described by Molander and Canturk. The general and robust method involves the SN2 displacement of a halide from a halomethyltrifluoroborate precursor with the corresponding alkoxide.[1]

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocol

The synthesis can be broken down into two main stages: the preparation of the potassium bromomethyltrifluoroborate precursor, and the subsequent SN2 reaction with the sodium salt of 2-(trimethylsilyl)ethanol.

Part 1: Synthesis of Potassium Bromomethyltrifluoroborate

A detailed protocol for the synthesis of potassium halomethyltrifluoroborates can be found in the work of Molander and Ham.[5]

-

To a solution of dibromomethane in anhydrous THF at -78 °C is added n-butyllithium (n-BuLi) dropwise.

-

After stirring for a designated period, a trialkyl borate (e.g., triisopropyl borate) is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature.

-

An aqueous solution of potassium hydrogen fluoride (KHF₂) is then added, leading to the precipitation of potassium bromomethyltrifluoroborate.

-

The solid is collected by filtration, washed, and dried.

Part 2: Synthesis of this compound

This protocol is adapted from the general procedure described by Molander and Canturk for the synthesis of potassium alkoxymethyltrifluoroborates.[1]

-

To a suspension of a strong base, such as sodium hydride (NaH), in anhydrous THF is added 2-(trimethylsilyl)ethanol dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium 2-(trimethylsilyl)ethoxide.

-

Potassium bromomethyltrifluoroborate is then added to the alkoxide solution.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The desired product, having low solubility in many organic solvents, can be purified from inorganic byproducts by continuous Soxhlet extraction with a suitable solvent like acetone.[1]

-

Removal of the solvent from the extract yields the final product as a white solid.

Spectral Characterization

¹H NMR:

-

δ ~0.0 ppm (s, 9H): The nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group.

-

δ ~0.9 ppm (t, 2H): The two protons of the methylene group adjacent to the silicon atom (-CH₂-Si).

-

δ ~3.5 ppm (t, 2H): The two protons of the methylene group adjacent to the oxygen atom (-O-CH₂-).

-

δ ~3.8 ppm (s, 2H): The two protons of the methylene group attached to the boron atom (-CH₂-BF₃).

¹³C NMR:

-

δ ~-1.5 ppm: The carbon atoms of the trimethylsilyl group.

-

δ ~18 ppm: The methylene carbon adjacent to the silicon atom.

-

δ ~65 ppm: The methylene carbon adjacent to the oxygen atom.

-

δ ~75 ppm (broad): The methylene carbon attached to the boron atom. The signal is often broad due to quadrupolar relaxation of the boron nucleus.

¹⁹F NMR:

-

A broad singlet is expected in the range of -135 to -145 ppm , characteristic of the three fluorine atoms attached to the boron in an organotrifluoroborate salt.[6]

¹¹B NMR:

-

A broad singlet is typically observed between δ 0 and 5 ppm , which is characteristic of a tetracoordinate boron atom in an organotrifluoroborate.[6]

FTIR:

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1250 cm⁻¹: Characteristic Si-CH₃ symmetric deformation.

-

~1100-1000 cm⁻¹: Strong C-O stretching vibration of the ether linkage.

-

~1000-900 cm⁻¹: Strong B-F stretching vibrations.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the SEM-protected hydroxymethyl group onto various aromatic and heteroaromatic scaffolds.[1][2]

General Reaction Scheme

Caption: Suzuki-Miyaura cross-coupling using this compound.

Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organotrifluoroborate undergoes a slow hydrolysis or reaction with the base to generate a more reactive tricoordinate boronic acid or a related species in situ. This species then transmetalates its organic group to the Pd(II) center, forming an Ar-Pd-R intermediate and displacing the halide.

-

Reductive Elimination: The Ar-Pd-R intermediate undergoes reductive elimination to form the desired cross-coupled product (Ar-R) and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.

The use of sterically hindered and electron-rich phosphine ligands, such as RuPhos, is often crucial for achieving high efficiency, particularly with less reactive aryl chlorides.[2]

Experimental Protocol for a Typical Suzuki-Miyaura Cross-Coupling

The following is a general procedure adapted from the work of Molander and coworkers for the cross-coupling of potassium alkoxymethyltrifluoroborates with aryl chlorides.[1][2]

-

To an oven-dried reaction vessel is added the aryl chloride (1.0 equiv), this compound (1.1-1.5 equiv), palladium acetate (Pd(OAc)₂, 2 mol%), RuPhos (4 mol%), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed solvent (e.g., a 10:1 mixture of toluene and water) is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired arylated product.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent choice for the introduction of a protected hydroxymethyl group into a wide range of molecular architectures. The straightforward synthetic route to this reagent further enhances its appeal. For researchers in drug discovery and development, the ability to functionalize complex scaffolds with this building block under mild and reliable conditions is of paramount importance for the rapid generation of new chemical entities. As the field of cross-coupling continues to evolve, the utility of well-defined and robust reagents like this compound will undoubtedly continue to expand.

References

-

Molander, G. A.; Canturk, B. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2008 , 10 (11), 2135–2138. [Link]

-

Molander, G. A.; Dreher, S. D.; Lim, S.-E.; Sandrock, D. L. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74 (9), 3626–3631. [Link]

-

da Silva, F. de A.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873-878. [Link]

-

PubChem. Potassium [(2-trimethylsilyl)ethoxymethyl]trifluoroborate. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids to Aryltrifluoroborates: Convenient Precursors to Arylboron Difluoride Lewis Acids. J. Org. Chem.1995 , 60 (10), 3020–3027. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10 (9), 1795–1798. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]

-

Molander, G. A.; Cavalcanti, L. N.; García-García, C. Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides. J. Org. Chem.2013 , 78 (13), 6427–6439. [Link]

-

Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. J. Am. Chem. Soc.2010 , 132 (50), 17701–17703. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

Rocky Mountain Laboratories. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Clay, J. M.; Vedejs, E. A General Synthesis of Potassium Alkyltrifluoroborates. J. Am. Chem. Soc.2005 , 127 (16), 5766–5767. [Link]

-

Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2006 , 71 (15), 5743–5747. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]

-

Molander, G. A.; Beaumard, F. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Org. Lett.2010 , 12 (17), 4022–4025. [Link]

-

Molander, G. A.; Ham, J. A General Method for the Synthesis of Potassium Alkyltrifluoroborates. Org. Lett.2006 , 8 (13), 2767–2770. [Link]

-

Pertusati, F.; Jog, P. V.; Prakash, G. K. S. A General and Efficient One-Pot Synthesis of Tetrabutylammonium Organotrifluoroborates from Boronic Acids. Org. Synth.2012 , 89, 233. [Link]

Sources

- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium {[2-(trimethylsilyl)ethoxy]methyl}trifluoroborate | 1027642-28-9 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Potassium [[2-(trimethylsilyl)ethoxy]methyl]trifluoroborate: A Stable Reagent for Advanced Suzuki-Miyaura Cross-Coupling

Introduction: The Need for Robust Nucleophilic Partners in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its remarkable ability to forge carbon-carbon bonds.[1] The efficacy of this transformation, however, is often contingent on the stability and functional group tolerance of the organoboron nucleophile. Traditional reagents like boronic acids and their esters, while widely used, suffer from inherent limitations such as instability towards air and moisture, challenging purification, and potential for protodeboronation, which can complicate reaction optimization and scale-up.

In response to these challenges, potassium organotrifluoroborates have emerged as a superior class of reagents. Their crystalline, air- and moisture-stable nature simplifies handling and storage while providing enhanced performance in a multitude of cross-coupling scenarios.[2] This guide focuses on a particularly valuable member of this family: Potassium [[2-(trimethylsilyl)ethoxy]methyl]trifluoroborate , often abbreviated as K-SEM-TFB. This reagent serves as a robust and versatile synthetic equivalent of a hydroxymethyl anion, enabling the direct introduction of a protected primary alcohol moiety onto aryl and heteroaryl scaffolds. We will explore its structure, synthesis, and application, providing field-proven insights and detailed protocols for its effective use in drug discovery and development workflows.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's structure and properties is fundamental to its successful application.

Structure and IUPAC Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is potassium trifluoro[[2-(trimethylsilyl)ethoxy]methyl]boranuide .[3] This name systematically describes each component of the molecule: the potassium cation (K⁺) and the trifluoroborate anion. The anion consists of a central boron atom bonded to three fluorine atoms and a [2-(trimethylsilyl)ethoxy]methyl group, commonly known as the SEM group.

The structure features a tetrahedral borate anion where the negative charge is stabilized by the electronegative fluorine atoms. The SEM ether linkage provides a latent hydroxyl group, masked by a protecting group that is stable to the Suzuki-Miyaura coupling conditions but can be readily cleaved under specific conditions.

Caption: 2D Structure of Potassium [[2-(trimethylsilyl)ethoxy]methyl]trifluoroborate.

Physicochemical Data

For quick reference, the key properties of K-SEM-TFB are summarized in the table below. This data is essential for calculating molar equivalents, ensuring safety, and planning experimental setups.

| Property | Value | Source |

| CAS Number | 1027642-28-9 | [3][4][5] |

| Molecular Formula | C₆H₁₅BF₃KOSi | [3] |

| Molecular Weight | 238.17 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4][6] |

| Storage | Ambient Temperature | [4] |

Synthesis and Handling

The accessibility of an organotrifluoroborate is critical for its widespread adoption. K-SEM-TFB can be prepared through a straightforward and robust synthetic route.

Rationale for Synthesis Design

The most practical and scalable synthesis of potassium alkoxymethyltrifluoroborates relies on the Sₙ2 displacement of a suitable leaving group by an alkoxide.[7] This strategy is highly effective for K-SEM-TFB. The synthesis starts with potassium bromomethyltrifluoroborate, a readily available electrophile. The nucleophile is the potassium alkoxide of 2-(trimethylsilyl)ethanol. This alcohol is chosen for its ability to form the SEM ether, a protecting group known for its stability across a wide range of reaction conditions, including the basic and often heated environment of a Suzuki-Miyaura coupling.

Detailed Synthesis Protocol

This protocol describes a lab-scale preparation of K-SEM-TFB, adapted from general procedures for analogous compounds.[7]

Objective: To synthesize Potassium [[2-(trimethylsilyl)ethoxy]methyl]trifluoroborate.

Materials:

-

2-(Trimethylsilyl)ethanol (1.0 equiv)

-

Potassium hydride (KH), 30 wt% dispersion in mineral oil (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium bromomethyltrifluoroborate (1.05 equiv)

-

Diethyl ether

-

Argon or Nitrogen gas supply

Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF. Wash the potassium hydride dispersion with anhydrous hexanes to remove the mineral oil and carefully add the KH (1.1 equiv) to the THF.

-

Cool the resulting slurry to 0 °C in an ice bath.

-

Slowly add 2-(trimethylsilyl)ethanol (1.0 equiv) dropwise to the KH slurry. Causality Note: This exothermic reaction generates H₂ gas; slow addition is crucial for safety and temperature control.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until H₂ evolution ceases, indicating complete formation of the potassium alkoxide.

-

Sₙ2 Displacement: In a separate flask, dissolve potassium bromomethyltrifluoroborate (1.05 equiv) in a minimal amount of anhydrous THF.

-

Add the solution of potassium bromomethyltrifluoroborate to the alkoxide solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-16 hours. Monitor the reaction progress by ¹⁹F NMR or LC-MS.

-

Workup and Purification: Cool the reaction mixture to room temperature. A precipitate (KBr) will have formed.

-

Filter the mixture through a pad of Celite to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Triturate the solid with diethyl ether to remove non-polar impurities.

-

Filter the solid product, wash with cold diethyl ether, and dry under high vacuum to yield Potassium [[2-(trimethylsilyl)ethoxy]methyl]trifluoroborate as a white to off-white solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of K-SEM-TFB is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install a protected hydroxymethyl group.

Mechanistic Overview

Organotrifluoroborates engage in the Suzuki-Miyaura catalytic cycle in a manner similar to boronic acids, but they typically require aqueous base for activation. The base facilitates the slow hydrolysis of the trifluoroborate to a more reactive boronic acid or a related boronate species in situ, which then enters the catalytic cycle. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized Suzuki-Miyaura cycle using a potassium organotrifluoroborate.

Strategic Advantage: A Dissonant Hydroxymethyl Synthon

In retrosynthetic analysis, the introduction of a hydroxymethyl group (-CH₂OH) typically involves consonant synthons, such as the reaction of a Grignard reagent with formaldehyde. K-SEM-TFB provides a powerful dissonant disconnect, allowing for the coupling of a nucleophilic hydroxymethyl equivalent directly onto an electrophilic aryl or heteroaryl halide.[7] This simplifies synthetic routes by avoiding multi-step sequences like metal-halogen exchange followed by quenching, or reduction of a carboxylic acid/ester. The SEM protecting group is robust enough to survive the coupling and can be selectively removed post-coupling, liberating the primary alcohol for further functionalization.

Experimental Protocol: Cross-Coupling with an Aryl Chloride

This protocol provides a validated starting point for the cross-coupling of K-SEM-TFB with challenging aryl chloride substrates, based on optimized conditions for similar primary alkyltrifluoroborates.[1][2]

Objective: To synthesize 4-((2-(trimethylsilyl)ethoxy)methyl)benzonitrile from 4-chlorobenzonitrile.

Materials:

-

Potassium [[2-(trimethylsilyl)ethoxy]methyl]trifluoroborate (1.1 equiv)

-

4-Chlorobenzonitrile (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

RuPhos (4-10 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Toluene and Water (e.g., 4:1 or 10:1 ratio)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

-

Reaction Setup: To a reaction vessel, add 4-chlorobenzonitrile (1.0 equiv), Potassium [[2-(trimethylsilyl)ethoxy]methyl]trifluoroborate (1.1 equiv), cesium carbonate (3.0 equiv), Pd(OAc)₂ (e.g., 5 mol%), and RuPhos (e.g., 10 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Expertise Note: The choice of a bulky, electron-rich phosphine ligand like RuPhos is critical for facilitating the oxidative addition of the inert C-Cl bond and promoting efficient reductive elimination.[2][8]

-

Solvent Addition: Add degassed toluene and degassed water via syringe to the vessel. The solvent ratio should be carefully chosen; typically, a higher organic phase ratio is effective.

-

Reaction: Place the vessel in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS until the starting aryl chloride is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired cross-coupled product.

Conclusion

Potassium [[2-(trimethylsilyl)ethoxy]methyl]trifluoroborate is a highly valuable, bench-stable reagent that addresses many of the practical challenges associated with traditional organoboron compounds. Its stability simplifies handling and improves reaction reproducibility, while its function as a protected hydroxymethyl anion equivalent provides a strategic advantage in synthetic design. By enabling the direct and efficient coupling of this moiety onto diverse aromatic and heteroaromatic systems, K-SEM-TFB offers a powerful tool for researchers, scientists, and drug development professionals to accelerate the synthesis of complex molecules and novel chemical entities.

References

-

PubChem. Potassium [(2-trimethylsilyl)ethoxymethyl]trifluoroborate. National Center for Biotechnology Information. [Link]

-

Molekula. Potassium (2-Trimethylsilyl)-ethoxymethyl trifluoroborate. [Link]

-

Dreher, S. D., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(1), 113-116. [Link]

-

Li, G., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(12), 3465-3471. [Link]

-

Fluoropharm. Potassium {[2-(trimethylsilyl)ethoxy]methyl}trifluoroborate. [Link]

-

Organic Chemistry Portal. Synthesis of potassium trifluoroborates. [Link]

-

Molander, G. A., & Ham, J. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 80(15), 7835-7844. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

-

Molander, G. A., & Gravel, M. (2002). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Angewandte Chemie International Edition, 41(13), 2288-2290. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 264. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium [(2-trimethylsilyl)ethoxymethyl]trifluoroborate | C6H15BF3KOSi | CID 24900135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium {[2-(trimethylsilyl)ethoxy]methyl}trifluoroborate | 1027642-28-9 [sigmaaldrich.com]

- 5. 1027642-28-9 this compound [chemsigma.com]

- 6. 1027642-28-9 Cas No. | Potassium {[2-(trimethylsilyl)ethoxy]methyl}trifluoroborate | Apollo [store.apolloscientific.co.uk]

- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Handling of Potassium Organotrifluoroborate Salts

Introduction: The Rise of a Superior Class of Organoboron Reagents

In the landscape of modern synthetic organic chemistry, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation, organoboron reagents have become indispensable tools. For decades, boronic acids have been the workhorses in cornerstone reactions like the Suzuki-Miyaura cross-coupling. However, their inherent instability, including a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation, often complicates stoichiometry and reproducibility.[1] This has driven the scientific community to seek more robust alternatives.

Potassium organotrifluoroborate salts (R-BF₃K) have emerged as a superior class of organoboron reagents, offering a powerful combination of stability, versatility, and ease of use.[2][3] Their remarkable benchtop stability, coupled with their compatibility with a wide array of functional groups, has solidified their position as go-to reagents for researchers in drug development and materials science.[4][5] This guide provides a comprehensive overview of the stability and handling of these remarkable salts, offering field-proven insights to ensure their effective and safe utilization.

Beyond Boronic Acids: Addressing Inherent Instability

The challenges associated with boronic acids are well-documented. Their tendency to form boroxine anhydrides complicates accurate mass determination, leading to stoichiometric errors in reactions.[1] Furthermore, many boronic acids exhibit limited shelf-life and require stringent storage conditions to prevent degradation. The introduction of potassium organotrifluoroborate salts directly addresses these limitations, providing chemists with well-defined, crystalline solids that can be stored indefinitely at ambient temperatures without appreciable decomposition.[5][6][7]

The Trifluoroborate Advantage: A Unique Structural Paradigm

The exceptional stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom.[4][5] This structural feature "masks" the inherent reactivity of the carbon-boron bond, rendering the salts less susceptible to common degradation pathways that affect their three-coordinate boronic acid counterparts.[4] This "protected" form of the boronic acid can then be "unveiled" under specific reaction conditions, allowing for a controlled release of the active boronic acid species.[8]

The Foundation of Stability: Understanding the Physicochemical Properties

The utility of potassium organotrifluoroborate salts is deeply rooted in their favorable physicochemical properties. A thorough understanding of these characteristics is paramount for their successful application.

Crystalline Nature and Long-Term Benchtop Stability

The vast majority of potassium organotrifluoroborate salts are crystalline solids.[2][9] This physical state contributes significantly to their stability by reducing the surface area exposed to atmospheric moisture and oxygen. Unlike many boronic acids which can be hygroscopic or oily, the well-defined crystalline lattice of organotrifluoroborates enhances their shelf-life, allowing them to be stored on the bench for extended periods without special precautions.[7]

The Tetracoordinate Boron Advantage: Masking Reactivity

The key to the stability of these salts lies in the formation of a tetracoordinate anionic borate complex. The dative bond from a fluoride ion to the vacant p-orbital of the tricoordinate organoborane creates a more stable, less Lewis acidic species.[8] This coordination effectively shields the carbon-boron bond from premature cleavage by protic species or oxidation.

Caption: Formation of the stable tetracoordinate organotrifluoroborate salt.

Impact of the Organic Substituent (R-group) on Stability

While generally stable, the nature of the organic substituent (R-group) can influence the hydrolytic stability of the organotrifluoroborate salt. A detailed study by Lennox and Lloyd-Jones revealed that the rate of hydrolysis to the corresponding boronic acid is dependent on the electronic and steric properties of the R-group.[10][11] For instance, electron-rich aryltrifluoroborates may hydrolyze at different rates compared to their electron-poor counterparts under Suzuki-Miyaura coupling conditions.[10]

Navigating Chemical Compatibility and Reactivity

A significant advantage of potassium organotrifluoroborates is their broad functional group tolerance, a direct consequence of their enhanced stability.

General Functional Group Tolerance

These salts are compatible with a wide range of functional groups that are often reactive towards other organometallic reagents. This includes, but is not limited to, esters, ketones, nitro groups, and amides.[4] This compatibility allows for their use in complex synthetic sequences without the need for extensive protecting group strategies.

Hydrolytic Stability and Controlled Release of Boronic Acids

While stable in their solid form, in solution, particularly under the basic and aqueous conditions of many cross-coupling reactions, organotrifluoroborates can undergo slow hydrolysis to release the corresponding boronic acid.[8][12] This "slow release" mechanism can be beneficial, as it maintains a low concentration of the active boronic acid, thereby minimizing side reactions such as homocoupling.[10][13]

The hydrolysis is believed to proceed through a stepwise displacement of fluoride ions by hydroxide or water. The rate of this process is influenced by several factors.

Caption: Simplified pathway for the hydrolysis of organotrifluoroborates.

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Complex; can be acid or base-catalyzed | The mechanism can shift depending on the specific substrate and conditions. Some trifluoroborates require acid catalysis for efficient hydrolysis.[10][11] |

| Solvent | Protic solvents facilitate hydrolysis | Solvents like water and alcohols can act as proton sources and nucleophiles to promote the displacement of fluoride.[8] |

| Temperature | Increased temperature generally increases the rate | Provides the necessary activation energy for the hydrolytic process. |

| Fluoride Scavengers | Presence of silica (glass) can accelerate hydrolysis | Glassware can act as a fluorophile, sequestering fluoride and driving the equilibrium towards the boronic acid.[12][13] |

Thermal Stability Profile

Potassium organotrifluoroborates exhibit good thermal stability, a crucial attribute for reactions conducted at elevated temperatures. Decomposition temperatures are typically well above the boiling points of common organic solvents used in cross-coupling reactions. However, as with any chemical reagent, prolonged exposure to excessively high temperatures should be avoided to prevent potential degradation.

Compatibility with Common Reaction Partners

The tetracoordinate nature of the boron in R-BF₃K salts renders them stable towards many common reagents, including mild oxidants and bases, that would readily decompose other organometallic species.[5][14] This robustness allows for a broader reaction scope and greater flexibility in synthetic design.

Best Practices for Handling and Storage

While potassium organotrifluoroborates are remarkably stable, adhering to proper handling and storage protocols will ensure their long-term integrity and the safety of laboratory personnel.

Personal Protective Equipment (PPE) and General Safety

As a standard laboratory practice, appropriate personal protective equipment should always be worn when handling potassium organotrifluoroborate salts. This includes:

-

Safety Goggles: To protect the eyes from dust particles.[15][16]

-

Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[15]

-

Laboratory Coat: To protect clothing and skin.

Handling should be performed in a well-ventilated area or a fume hood to minimize inhalation of any fine dust.[17][18]

Prudent Storage Conditions to Ensure Long-Term Integrity

For optimal shelf-life, potassium organotrifluoroborate salts should be stored in tightly sealed containers in a cool, dry place.[15][19] While they are significantly more stable to atmospheric moisture than boronic acids, minimizing exposure to humid environments is a good practice. No special inert atmosphere is generally required for storage.

Weighing and Dispensing: Minimizing Contamination and Exposure

Due to their free-flowing, crystalline nature, weighing and dispensing these salts is straightforward. Care should be taken to avoid creating excessive dust. After dispensing, the container should be promptly and securely sealed to prevent the ingress of moisture and contaminants.

Experimental Protocols: Ensuring Success in Application

The reliability of experimental outcomes is directly linked to the quality of the starting materials and the precision of the experimental procedure.

Protocol for Assessing the Purity of Potassium Organotrifluoroborate Salts

The purity of potassium organotrifluoroborate salts can be readily assessed by ¹⁹F and ¹¹B NMR spectroscopy.

-

Sample Preparation: Dissolve a small amount of the salt (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

¹⁹F NMR Analysis: A single, sharp resonance is indicative of a pure trifluoroborate salt. The chemical shift will vary depending on the R-group.

-

¹¹B NMR Analysis: A single, sharp resonance, typically in the range of δ = 3-15 ppm, is characteristic of the tetracoordinate boron center. The presence of a broad signal around δ = 30 ppm may indicate the presence of the corresponding boronic acid as an impurity.

Step-by-Step Guide for a Typical Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for the cross-coupling of a potassium aryltrifluoroborate with an aryl bromide.

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), potassium aryltrifluoroborate (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., RuPhos, 4 mol%).

-

Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Via syringe, add the degassed solvent system (e.g., a mixture of toluene and water, 10:1 v/v, 0.1 M).

-

Add the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol).

-

Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The appearance of a spot corresponding to the protodeboronated starting material (R-H) may indicate some degradation of the organotrifluoroborate salt, potentially due to overly harsh basic conditions or the presence of excess water.

Troubleshooting Common Stability-Related Issues

While robust, improper handling or reaction conditions can lead to challenges.

Identifying Signs of Degradation

-

Physical Appearance: A change from a free-flowing crystalline solid to a clumpy or discolored material may indicate moisture absorption or decomposition.

-

NMR Spectroscopy: As mentioned previously, the appearance of additional signals in the ¹⁹F or ¹¹B NMR spectra can signify the presence of impurities or degradation products.

-

Inconsistent Reactivity: A noticeable decrease in reaction yield or the formation of side products compared to previous runs with a fresh batch of the reagent can be an indicator of degradation.

Impact of Impurities on Stability and Reactivity

Impurities, such as residual boronic acid from the synthesis of the salt, can affect the stoichiometry and outcome of a reaction. Purification by recrystallization is often a simple and effective method to ensure high purity.[9]

Conclusion: Leveraging Stability for Robust and Reproducible Chemistry

Potassium organotrifluoroborate salts represent a significant advancement in the field of organoboron chemistry. Their exceptional stability, ease of handling, and broad functional group compatibility make them highly attractive reagents for a wide range of synthetic applications.[20] By understanding the fundamental principles governing their stability and adhering to the best practices for their handling and use, researchers can unlock their full potential to build molecular complexity with greater efficiency and reproducibility.

References

-

National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

ResearchGate. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

-

ScholarlyCommons, University of Pennsylvania. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. [Link]

-

ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

-

Academia.edu. Potassium organotrifluoroborates: new perspectives in organic synthesis. [Link]

-

ACS Publications. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. [Link]

-

National Institutes of Health. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. [Link]

-

Carl ROTH. (2023). Safety Data Sheet: Potassium tetrafluoroborate. [Link]

-

ACS Publications. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

-

KingProlly. (2023). What precautions are needed when handling boron III oxide?. [Link]

-

ACS Publications. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

-

University of Bristol. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

-

National Institutes of Health. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. [Link]

-

University of Bristol. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

-

ESPI Metals. Safety Data Sheet: Boron. [Link]

-

KingProlly. (2023). What safety precautions are needed when handling boron trioxide?. [Link]

-

ResearchGate. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [repository.upenn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. leapchem.com [leapchem.com]

- 16. king-boron.com [king-boron.com]

- 17. carlroth.com [carlroth.com]

- 18. Boron - ESPI Metals [espimetals.com]

- 19. king-boron.com [king-boron.com]

- 20. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

An In-depth Technical Guide to Potassium (2-trimethylsilyl)-ethoxymethyl Trifluoroborate for Researchers and Drug Development Professionals

Introduction: A Modern Reagent for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, particularly within the demanding arena of drug discovery and development, the pursuit of stable, efficient, and versatile reagents is paramount. Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate, a member of the esteemed class of organotrifluoroborates, has emerged as a significant tool for the construction of complex molecular architectures. Its notable stability to both air and moisture, coupled with its predictable reactivity in palladium-catalyzed cross-coupling reactions, positions it as a superior alternative to more labile organometallic reagents.[1][2] This guide provides an in-depth exploration of this reagent, from its fundamental properties and synthesis to its application in the sophisticated art of molecule building.

Compound Identification and Physicochemical Properties

A clear identification of any chemical entity is the foundation of reproducible science. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1027642-28-9 | [3] |

| Molecular Formula | C6H15BF3KOSi | [3] |

| Molecular Weight | 238.17 g/mol | [3] |

| IUPAC Name | potassium trifluoro(2-trimethylsilylethoxymethyl)boranuide | [3] |

| Appearance | White to off-white solid (inferred from related compounds) | |

| Stability | Air and moisture stable crystalline solid. | |

| Purity (Typical) | >95% | [4] |

The Synthetic Pathway: Accessing a Versatile Building Block

The practical utility of a reagent is intrinsically linked to its accessibility. This compound is synthesized through a robust and scalable procedure, leveraging the nucleophilic displacement of a halomethyltrifluoroborate precursor. This method underscores the modularity of organotrifluoroborate chemistry, allowing for the introduction of diverse functionalities.

The synthesis proceeds via an SN2 reaction between the alkoxide of 2-(trimethylsilyl)ethanol and potassium bromomethyltrifluoroborate.[1] This general strategy has been successfully employed for a wide array of alkoxymethyltrifluoroborates, demonstrating its reliability and broad scope.[1]

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure based on the established synthesis of analogous potassium alkoxymethyltrifluoroborates.[1]

Materials:

-

2-(Trimethylsilyl)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Potassium bromomethyltrifluoroborate

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetone

-

Anhydrous Diethyl Ether

Procedure:

-

Alkoxide Formation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (3 equivalents relative to potassium bromomethyltrifluoroborate) portion-wise. To this suspension, add 2-(trimethylsilyl)ethanol (3 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

SN2 Displacement: Add potassium bromomethyltrifluoroborate (1 equivalent) to the freshly prepared alkoxide solution. Stir the resulting mixture at room temperature for 12-24 hours, monitoring the reaction by a suitable method (e.g., ¹⁹F NMR).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. The resulting solid residue contains the desired product and inorganic byproducts.

-

Extraction: Add anhydrous acetone to the residue and heat the suspension to reflux with vigorous stirring to dissolve the organic-soluble product. Filter the hot suspension to remove the insoluble inorganic salts. Repeat this extraction process several times to ensure complete recovery of the product.

-

Isolation: Combine the acetone filtrates and concentrate under reduced pressure. The crude product can be further purified by recrystallization. A common solvent system for recrystallization of similar compounds is a mixture of hot acetone followed by the addition of diethyl ether to induce precipitation.[5]

-

Drying: Collect the purified solid by filtration and dry under high vacuum to yield this compound as a white solid.